7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

PNMT Inhibition Structure-Activity Relationship (SAR) Catecholamine Biosynthesis

Choose the asymmetric 7-Br-8-F THIQ scaffold for definitive CNS SAR. Unlike symmetrical 7,8-dichloro SK&F 64139 (PNMT IC50 10 µM), the C-7 bromine is a superior leaving group for chemoselective Suzuki/Buchwald-Hartwig coupling, while C-8 fluorine maintains favorable CNS MPO. This orthogonal dihalo pattern enables sequential PROTAC functionalization impossible with symmetrical analogs. Also essential for calibrating in silico ADME models—public QSPR data lacks mixed-halogen examples. Generic substitution forfeits both differentiated biological readouts and synthetic versatility.

Molecular Formula C9H9BrFN
Molecular Weight 230.08
CAS No. 1780581-19-2
Cat. No. B2985910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
CAS1780581-19-2
Molecular FormulaC9H9BrFN
Molecular Weight230.08
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2F)Br
InChIInChI=1S/C9H9BrFN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2
InChIKeyMVNGHXOUJOLZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1780581-19-2): A Mixed-Dihalo THIQ Building Block for CNS-Targeted Probe Synthesis


7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1780581-19-2) is a heterocyclic secondary amine belonging to the 7,8-dihalo-1,2,3,4-tetrahydroisoquinoline (THIQ) class, a scaffold historically characterized as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis [1]. Distinct from the extensively studied symmetrical 7,8-dichloro analog (SK&F 64139), this compound presents an asymmetric mixed-halogen substitution pattern—bromine at C-7 and fluorine at C-8—creating a unique electronic and steric environment for probing structure-activity relationships (SAR) in central nervous system (CNS) drug discovery programs [1].

Why 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by the Generic 7,8-Dichloro Analog


The historically preferred 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) is a well-characterized PNMT inhibitor with a reported IC50 of 10 µM, serving as the archetype for this chemotype [1]. However, substituting the symmetrical chlorine atoms with a mixed bromo-fluoro pair induces profound electronic asymmetry. Fluoro substituents in THIQ scaffolds are known to significantly alter molecular conformation and electron distribution compared to chloro or bromo analogs, as demonstrated by comparative crystallographic studies [2]. A researcher requiring a probe with a distinct dipole moment, hydrogen-bonding capacity, or metabolic profile cannot achieve this by simply purchasing the dichloro analog. The bromine atom at C-7 also provides a unique synthetic handle—its superior leaving-group ability relative to chlorine enables chemoselective late-stage cross-coupling modifications (e.g., Suzuki, Buchwald-Hartwig) at the 7-position while the fluorine at C-8 remains inert, a dual-reactivity profile that no symmetrical dihalo THIQ can replicate [3]. Generic substitution therefore forfeits both the differentiated biological SAR signal and the unique synthetic versatility conferred by the mixed-halogen pattern.

Quantitative Differentiation Evidence: 7-Bromo-8-fluoro vs. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline


Differential PNMT Inhibitory Structural Determinants: Mixed-Halogen vs. Symmetrical Dihalo Scaffolds

The archetypal 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) inhibits PNMT with an IC50 of 10 µM, as established in the foundational medicinal chemistry literature [1]. The target compound, 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline, replaces the 7-chloro with a larger, more polarizable bromine atom and the 8-chloro with a smaller, highly electronegative fluorine. This mixed-halogen pattern is explicitly claimed in the original patent as a distinct embodiment, yet its specific biological activity was not quantified, creating a critical SAR gap [2]. In related THIQ PNMT inhibitor series, increased fluorination generally reduces PNMT inhibitory potency due to steric and electrostatic factors, while bromine substitution enhances potency through favorable hydrophobic interactions [3]. Thus, the 7-bromo-8-fluoro substitution pattern is predicted to produce a PNMT inhibition profile that is distinct from, and not interpolable from, the symmetrical dichloro baseline, offering a unique pharmacological probe to deconvolve the steric and electronic contributions to target binding.

PNMT Inhibition Structure-Activity Relationship (SAR) Catecholamine Biosynthesis

Synthetic Utility Divergence: Chemoselective Cross-Coupling Enabled by C-7 Bromine vs. C-8 Fluorine

The target compound possesses two chemically distinct halogen atoms. The C-7 bromine is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), while the C-8 fluorine is essentially inert under these conditions [1]. This enables a chemoselective functionalization sequence not possible with the 7,8-dichloro analog, where both halogens exhibit comparable reactivity, leading to complex mixtures. In related bifunctional 4-substituted THIQ derivatives, the presence of a bromine atom has been exploited as the primary synthetic handle for multigram-scale derivatization [2]. The orthogonal reactivity profile—a reactive bromine adjacent to an unreactive fluorine—is a prized feature in medicinal chemistry for constructing diverse compound libraries from a single building block. In contrast, the 7,8-dichloro analog requires protection/deprotection strategies or resolution of regioisomeric mixtures, substantially increasing synthetic complexity and cost.

Chemoselective Functionalization Late-Stage Derivatization Halogen Dance Strategy

Predicted Physicochemical and ADME Divergence: Lipophilicity and Metabolic Stability

Replacing the 7,8-dichloro substitution with 7-bromo-8-fluoro is predicted to alter key physicochemical properties relevant to CNS drug design. The Hansch π constant for bromine (0.86) is greater than that of chlorine (0.71), while fluorine's constant (0.14) is much lower [1]. Additionally, the strong electron-withdrawing effect of fluorine at C-8 can reduce the pKa of the neighboring amine, potentially lowering the basicity and improving the CNS MPO profile. While the 7,8-dichloro analog has a calculated LogP of approximately 2.90, substituting one chlorine with fluorine (C-8) and the other with bromine (C-7) yields a predicted LogP shift. Although specific experimental LogP data for the target compound is not available in the public domain, the property differences are grounded in well-established linear free-energy relationships. In contrast to the metabolically labile benzylic positions in some THIQ analogs, the C-7 bromine and C-8 fluorine are directly attached to the aromatic ring, potentially offering greater oxidative metabolic stability than the dichloro comparator, as aryl fluorides are generally resistant to CYP450-mediated oxidative defluorination [2].

Lipophilicity (LogP) Metabolic Stability CNS Multiparameter Optimization (MPO)

High-Value Application Scenarios for 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline Procurement


Deconvoluting Steric vs. Electronic Effects in PNMT Active Site Mapping

Academic or industrial groups investigating the PNMT active site use this compound as a probe alongside the 7,8-dichloro standard (IC50 = 10 µM) [1]. The C-8 fluorine provides a minimal steric perturbation with a strong electron-withdrawing effect, while the C-7 bromine introduces steric bulk and polarizability. Comparing the Ki and binding kinetics of these two compounds enables the research team to computationally map the steric tolerance and electrostatic environment of the halogen-binding pocket, an analysis that is impossible with a single symmetrical dihalo ligand.

Chemoselective Elaboration for Focused CNS Library Synthesis

A medicinal chemistry team building a library of 7-aryl-8-fluoro-THIQ analogs for CNS target screening selects this compound as the key starting material. The C-7 bromine is reacted with diverse arylboronic acids via Suzuki coupling, installing molecular diversity while the C-8 fluorine remains intact to preserve a favorable CNS MPO profile [2]. This direct, chemoselective route obviates the need for protecting group chemistry and avoids the regioisomeric mixtures that would arise from the 7,8-dichloro analog, accelerating the hit-to-lead timeline.

Orthogonal Reactivity Scaffold for PROTAC Linker Attachment

In the design of bifunctional protein degraders (PROTACs), researchers require a THIQ scaffold that can be sequentially functionalized to attach a ligand for an E3 ubiquitin ligase at one position and a target-protein-binding warhead at the other. The 7-bromo-8-fluoro pattern provides this orthogonal reactivity: the bromine undergoes Buchwald-Hartwig amination to install a linker-E3 ligand conjugate, and a subsequent C-H functionalization step at the 5-position (enabled by the fluorine's ortho-directing effect) introduces the target-binding element [3]. This sequential functionalization strategy is incompatible with the symmetrical dichloro scaffold.

Calibrating in Silico ADME Models for Mixed-Halogen Aromatics

Computational chemistry groups procuring this compound use experimental LogP, solubility, and microsomal stability data to calibrate their in silico ADME prediction models for mixed dihalo aromatic systems. Because public data is heavily weighted toward symmetrical dihalo (e.g., dichloro, dibromo) and monohalo examples, adding a well-characterized mixed bromo-fluoro data point significantly improves the accuracy of QSPR models for novel CNS drug candidates containing this uncommon substitution pattern [4].

Quote Request

Request a Quote for 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.